molecular formula C22H21ClN2O5S2 B2531188 methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941979-26-6

methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2531188
CAS No.: 941979-26-6
M. Wt: 492.99
InChI Key: XYWBPYAPNUMZFY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a sulfonylurea-class compound characterized by a thiophene-2-carboxylate backbone. Its structure includes a sulfamoyl group at the 3-position of the thiophene ring, substituted with a 4-chlorophenyl moiety and a carbamoylmethyl group linked to a 3,5-dimethylphenyl carbamoyl. The compound’s structural complexity, particularly the 4-chlorophenyl and carbamoylmethyl substituents, may influence its binding affinity, metabolic stability, and environmental persistence compared to simpler sulfonylurea derivatives.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-14-10-15(2)12-17(11-14)24-20(26)13-25(18-6-4-16(23)5-7-18)32(28,29)19-8-9-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWBPYAPNUMZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent under appropriate conditions.

    Attachment of the carbamoyl group: This step involves the reaction of the intermediate with a carbamoyl chloride derivative.

    Final esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into sulfonylurea herbicides and related heterocyclic derivatives. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Molecular Formula Key Substituents Use/Activity CAS Number Source Reference
Methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate C₂₂H₂₀ClN₃O₅S₂ Thiophene-2-carboxylate, 4-chlorophenyl, 3,5-dimethylphenyl carbamoylmethyl Hypothesized herbicidal activity (ALS inhibition) Not provided N/A
Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate C₁₁H₁₁N₅O₆S₂ Thiophene-2-carboxylate, 4-hydroxy-6-methyltriazinyl carbamoyl Sulfonylurea herbicide (ALS inhibitor) 150258-68-7
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) C₁₄H₁₅N₅O₆S Benzoate, 4-methoxy-6-methyltriazinyl carbamoyl Herbicide for broadleaf weeds in cereals 74223-64-6
Triflusulfuron-methyl (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) C₁₅H₁₆F₃N₅O₆S Benzoate, trifluoroethoxy-triazinyl carbamoyl, dimethylamino Herbicide for sugar beet and vegetables 126535-15-7

Key Findings:

Backbone Heterogeneity : Unlike metsulfuron-methyl and triflusulfuron-methyl, which feature a benzoate core, the target compound uses a thiophene-2-carboxylate scaffold. Thiophene derivatives often exhibit enhanced metabolic stability compared to benzene analogs due to reduced susceptibility to oxidative degradation .

In contrast, the 4-hydroxy-6-methyltriazinyl group in CAS 150258-68-7 enhances water solubility, favoring soil mobility . The 3,5-dimethylphenyl carbamoylmethyl substituent introduces steric bulk, which may reduce binding efficiency to ALS compared to smaller triazinyl groups (e.g., metsulfuron-methyl) .

Activity Profile : Sulfonylureas with triazinyl or pyrimidinyl substituents (e.g., metsulfuron-methyl) demonstrate broad-spectrum herbicidal activity at low application rates (2–40 g/ha). The target compound’s activity remains unconfirmed, but its structural complexity suggests narrower selectivity or higher required dosages.

Mechanistic Insights:

  • ALS Inhibition : Sulfonylureas inhibit ALS by mimicking the substrate (pyruvate) and binding to the enzyme’s catalytic site. The 4-chlorophenyl group may enhance hydrophobic interactions with ALS, while the carbamoylmethyl linker could influence binding kinetics .
  • Metabolic Fate : The methyl ester group in all compared compounds facilitates hydrolysis to the active acid form in planta. However, the thiophene ring’s electron-rich nature may slow esterase-mediated activation compared to benzoate derivatives .

Biological Activity

Methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methyl ester and sulfamoyl group, alongside a chlorophenyl and a dimethylphenyl moiety. Its structural complexity suggests multiple sites for biological interaction, which may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.
  • Receptor Modulation : By interacting with various receptors, the compound can modulate signaling pathways crucial for cell survival and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer activity. In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis via mitochondrial disruption
PC-3 (Prostate Cancer)15.0Cell cycle arrest and apoptosis

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown promise in reducing inflammation. It was tested in animal models for conditions such as arthritis and colitis, demonstrating a decrease in pro-inflammatory cytokines.

ModelDose (mg/kg)Effect on Cytokines
Collagen-Induced Arthritis10Reduced IL-6 and TNF-alpha
DSS-Induced Colitis20Decreased IL-1β levels

Case Studies

  • In Vivo Studies : A study conducted on mice with induced tumors showed that treatment with this compound resulted in significant tumor size reduction compared to controls.
  • Pharmacokinetics : Research on the pharmacokinetics of this compound revealed favorable absorption characteristics with a half-life suitable for therapeutic applications.

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